molecular formula C9H14ClN3S B15251113 N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride

N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride

Cat. No.: B15251113
M. Wt: 231.75 g/mol
InChI Key: KGXXRKMGQBQWFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine hydrochloride is a thiazole derivative featuring a partially saturated tetrahydropyridinyl moiety and a methylamine substituent. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

Molecular Formula

C9H14ClN3S

Molecular Weight

231.75 g/mol

IUPAC Name

N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride

InChI

InChI=1S/C9H13N3S.ClH/c1-10-9-12-6-8(13-9)7-2-4-11-5-3-7;/h2,6,11H,3-5H2,1H3,(H,10,12);1H

InChI Key

KGXXRKMGQBQWFI-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(S1)C2=CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the Tetrahydropyridine Moiety: The tetrahydropyridine moiety can be introduced via a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Methylation: The final step involves the methylation of the amine group using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine; hydrochloride is a chemical compound that has a thiazole ring and a tetrahydropyridine moiety in its molecular structure. It has a molecular formula of C9H14ClN3S and a molecular weight of 231.75 g/mol. This compound is known for its potential biological activities and applications in medicinal chemistry.

Applications in Medicinal Chemistry

N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine; hydrochloride has several applications in medicinal chemistry:

  • Antibacterial and Antifungal Activities Compounds containing five-membered heterocycles, such as thiazoles and tetrahydropyridines, play significant roles in antibacterial and antifungal activities. The physicochemical properties of the thiazole ring can influence a compound's potency and spectrum of activity against various pathogens.
  • Histone Deacetylase Inhibitors and Ion Channel Modulators Similar structured compounds have been explored for their potential as histone deacetylase inhibitors and modulators of ion channels.
  • Enhancing Therapeutic Efficacy The structural features of N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine; hydrochloride make it a candidate for modifications to enhance its therapeutic efficacy.

Interaction and Binding Affinity Studies

Mechanism of Action

The mechanism of action of N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Thiamine Hydrochloride (Vitamin B1)
  • Molecular Weight : 337.3 g/mol (free base) .
  • Key Substituents : Pyrimidinyl and hydroxyethyl groups attached to a thiazole ring.
  • Comparison: Unlike the main compound, thiamine’s pyrimidinyl and hydroxyethyl groups confer distinct hydrogen-bonding capabilities, making it essential for enzymatic cofactor roles (e.g., carbohydrate metabolism).
N-[5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine
  • Key Substituents : Benzothiazol-2-amine, tetrahydrofuran, and triazin-2-yl groups.
  • Comparison : The benzothiazole ring introduces aromaticity and electron-withdrawing properties, differing from the main compound’s simpler thiazole. The triazin-2-yl group may enhance metabolic stability but reduce solubility compared to the tetrahydropyridinyl group .
8-Chloro-11-(1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
  • Molecular Weight : 310.82 g/mol (free base) .
  • Key Substituents : Tetrahydropyridinyl group fused to a benzo-cyclohepta structure with a chlorine substituent.
  • This compound is structurally related to desloratadine derivatives, indicating antihistamine applications .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Solubility Therapeutic Area
N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine hydrochloride Not reported Tetrahydropyridinyl, thiazol-2-amine High (HCl salt) CNS (speculative)
Thiamine hydrochloride 337.3 Pyrimidinyl, hydroxyethyl High Nutritional
N-[5-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine Not reported Benzothiazol-2-amine, triazin-2-yl Moderate Antimicrobial/anticancer (speculative)
8-Chloro-11-(tetrahydropyridin-4-yl)benzo-cyclohepta-pyridine 310.82 Tetrahydropyridinyl, chloro Low Antihistamine

Research Findings and Implications

  • Tetrahydropyridinyl Group : Present in both the main compound and ’s benzo-cyclohepta derivative, this group may enhance binding to amine receptors (e.g., histamine or dopamine receptors) while improving pharmacokinetic profiles .
  • Thiazole vs. Benzothiazole : The main compound’s thiazole ring offers metabolic stability and synthetic accessibility compared to benzothiazole derivatives, which may exhibit stronger π-π stacking interactions but lower solubility .
  • Salt Forms : The hydrochloride salt in both the main compound and thiamine improves aqueous solubility, a critical factor for oral bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine hydrochloride, and how can reaction yields be maximized?

  • Methodology : Use two-step condensation involving a thiazole precursor (e.g., 5-chlorothiazol-2-amine) and a tetrahydropyridine derivative. For example:

  • Step 1 : React 5-chlorothiazol-2-amine with 1,2,3,6-tetrahydropyridine-4-carbaldehyde in pyridine under reflux (4–6 hrs, 80–90°C) to form the Schiff base intermediate .
  • Step 2 : Reduce the intermediate using NaBH₃CN in methanol, followed by N-methylation with methyl iodide in DMF/K₂CO₃. Purify via recrystallization (CH₃OH:H₂O, 3:1) to isolate the hydrochloride salt .
  • Key Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:2) and adjust stoichiometry to minimize byproducts like unreacted aldehydes .

Q. How can structural characterization of this compound be rigorously validated?

  • Analytical Workflow :

  • 1H/13C NMR : Confirm the thiazole NH (δ 10.2–11.5 ppm) and tetrahydropyridine protons (δ 2.5–3.5 ppm). Use DEPT-135 to distinguish CH₂ groups in the tetrahydropyridine ring .
  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯Cl interactions in the hydrochloride salt) and verify planarity of the thiazole ring .
  • HPLC-MS : Ensure ≥98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient) with m/z matching theoretical [M+H]⁺ .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., monoamine transporters)?

  • Approach :

  • Perform molecular docking (AutoDock Vina) using crystal structures of human serotonin transporters (PDB: 5I71). Parameterize the ligand with GAFF2 and assign charges via AM1-BCC .
  • Validate predictions with MD simulations (NAMD, 100 ns) to assess stability of ligand-receptor interactions (e.g., π-π stacking with Phe341, salt bridges with Asp98) .
    • Data Interpretation : Compare docking scores (ΔG ≤ −8.0 kcal/mol) to known inhibitors like paroxetine. Address discrepancies using free-energy perturbation (FEP) calculations .

Q. What strategies resolve contradictions in biological activity data across in vitro assays?

  • Case Study : If the compound shows IC₅₀ = 50 nM in a serotonin uptake assay but no activity in a live-cell calcium flux assay:

  • Hypothesis 1 : Poor membrane permeability. Test via PAMPA-BBB (Pe > 5 × 10⁻⁶ cm/s indicates CNS penetration) .
  • Hypothesis 2 : Off-target binding. Perform SPR screening against 50 GPCRs/kinases to identify promiscuity .
  • Solution : Modify the hydrochloride salt to a more lipophilic counterion (e.g., tosylate) or introduce a prodrug moiety .

Q. How can the stability of the tetrahydropyridine ring under physiological conditions be improved?

  • Degradation Pathways : The 1,2,3,6-tetrahydropyridine ring is prone to oxidation (e.g., forming pyridine derivatives in PBS, pH 7.4).
  • Mitigation :

  • Structural modification : Introduce electron-withdrawing groups (e.g., CF₃ at position 3) to reduce ring electron density .
  • Formulation : Encapsulate in PEG-PLGA nanoparticles (size < 200 nm) to limit oxidative exposure .

Methodological Challenges

Q. What purification techniques are critical for isolating this compound from complex reaction mixtures?

  • Stepwise Protocol :

  • Liquid-liquid extraction : Separate polar byproducts (e.g., unreacted amines) using dichloromethane/H₂O (3×) .
  • Column Chromatography : Use silica gel (200–300 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 → 80:20). Monitor fractions via UV at 254 nm .
  • Recrystallization : Final purity >99% achieved by slow cooling in ethanol/acetone (1:1) .

Q. How to design SAR studies for analogs with enhanced metabolic stability?

  • SAR Variables :

  • Thiazole modifications : Replace N-methyl with cyclopropyl or trifluoroethyl groups to block CYP3A4-mediated oxidation .
  • Tetrahydropyridine substituents : Introduce fluorine at position 2 to enhance rigidity and reduce first-pass metabolism .
    • Assays : Microsomal stability (human liver microsomes, t₁/₂ > 30 min) and CYP inhibition screening (IC₅₀ > 10 μM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.